磷

描述

Phosphorus is a highly reactive non-metallic element that is essential for life. It is found in various forms, including white, red, and black phosphorus. Phosphorus is a key component of DNA, RNA, and ATP, which are crucial for energy transfer and genetic information in living organisms. It is also found in bones and teeth as calcium phosphate. Phosphorus is widely used in fertilizers, detergents, and pesticides due to its reactivity and ability to form stable compounds .

科学研究应用

Phosphorus has numerous applications in scientific research across various fields:

Chemistry:

Catalysis: Phosphorus compounds are used as catalysts in organic synthesis and polymerization reactions.

Material Science: Phosphorus-based materials are used in the development of semiconductors and optoelectronic devices.

Biology:

DNA and RNA Research: Phosphorus is a key component of nucleotides, which are the building blocks of DNA and RNA.

Enzyme Function: Phosphorus-containing compounds are involved in enzyme regulation and energy transfer in cells.

Medicine:

Pharmaceuticals: Phosphorus compounds are used in the synthesis of various drugs, including antiviral and anticancer agents.

Diagnostic Imaging: Radioactive isotopes of phosphorus are used in medical imaging and diagnostic tests.

Industry:

Fertilizers: Phosphorus is a major component of fertilizers, essential for plant growth.

Detergents: Phosphates are used in detergents to enhance cleaning efficiency.

Pesticides: Phosphorus compounds are used in the formulation of pesticides and herbicides.

作用机制

Phosphorus exerts its effects through various mechanisms depending on its chemical form and application:

Molecular Targets and Pathways:

Energy Transfer: In biological systems, phosphorus is involved in the transfer of energy through the formation and hydrolysis of ATP.

Genetic Information: Phosphorus is a key component of the backbone of DNA and RNA, playing a crucial role in the storage and transmission of genetic information.

Enzyme Regulation: Phosphorylation and dephosphorylation of proteins regulate enzyme activity and signal transduction pathways.

安全和危害

未来方向

The Our Phosphorus Future report calls for a 50 per cent reduction in global phosphorus pollution, coupled with a 50 per cent increase in the recycling of phosphorus lost in residues and wastewater by 2050 . This would bolster food security and improve water quality, among a host of other benefits .

准备方法

Synthetic Routes and Reaction Conditions: Phosphorus can be prepared through several synthetic routes. One common method involves the reduction of phosphate rock (calcium phosphate) with carbon in the presence of silica in an electric furnace. The reaction is as follows:

Ca3(PO4)2+3SiO2+5C→3CaSiO3+5CO+2P

Industrial Production Methods: In industrial settings, phosphorus is produced by heating phosphate rock with coke and silica in an electric arc furnace. The process involves the following steps:

Mining and Beneficiation: Phosphate rock is mined and beneficiated to increase the concentration of phosphorus.

Reduction: The beneficiated phosphate rock is mixed with coke and silica and heated in an electric arc furnace at temperatures around 1500°C to 1700°C.

Condensation: The phosphorus vapor produced is condensed to form solid phosphorus.

化学反应分析

Types of Reactions: Phosphorus undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Phosphorus readily oxidizes to form phosphorus pentoxide (P$_2$O$_5$) when exposed to air:

4P+5O2→2P2O5

Reduction: Phosphorus can be reduced to phosphine (PH$_3$) by reacting with calcium phosphide and water:

Ca3P2+6H2O→3Ca(OH)2+2PH3

Substitution: Phosphorus reacts with halogens to form phosphorus halides, such as phosphorus trichloride (PCl$_3$):

2P+3Cl2→2PCl3

Common Reagents and Conditions:

Oxidation: Oxygen or air, typically at room temperature.

Reduction: Water or dilute hydrochloric acid, often at room temperature.

Substitution: Halogens like chlorine, bromine, or iodine, usually at elevated temperatures.

Major Products:

Oxidation: Phosphorus pentoxide (P$_2$O$_5$)

Reduction: Phosphine (PH$_3$)

Substitution: Phosphorus trichloride (PCl$_3$), phosphorus tribromide (PBr$_3$), etc.

相似化合物的比较

Phosphorus can be compared with other elements in the same group, such as nitrogen and arsenic:

Nitrogen:

Similarities: Both nitrogen and phosphorus are essential for life and are components of nucleic acids and proteins.

Differences: Nitrogen is more abundant in the atmosphere and forms stable diatomic molecules (N$_2$), whereas phosphorus is more reactive and does not exist as a diatomic molecule.

Arsenic:

Similarities: Both phosphorus and arsenic can form similar compounds, such as oxides and halides.

Differences: Arsenic is toxic and has limited biological applications, whereas phosphorus is essential for life and widely used in various fields.

Uniqueness of Phosphorus: Phosphorus is unique due to its essential role in biological systems, its reactivity, and its wide range of applications in agriculture, industry, and medicine.

属性

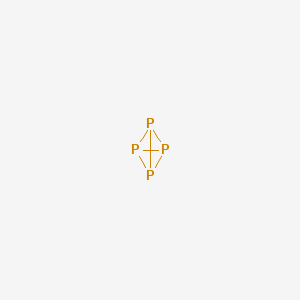

IUPAC Name |

1,2,3,4-tetraphosphatricyclo[1.1.0.02,4]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P4/c1-2-3(1)4(1)2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSZRRSYVTXPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P12P3P1P23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923991 | |

| Record name | White Phosphorus (P4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.8950480 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow, soft, waxy solid with acrid fumes in air. | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

536 °F | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

1.82 | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.03 mmHg | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS RN |

62611-24-9, 12185-10-3, 7723-14-0; 12185-10-3 | |

| Record name | Phosphorus, ion (P41+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62611-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus, mol.(P4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012185103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | White Phosphorus (P4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

111.4 °F | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)

![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)